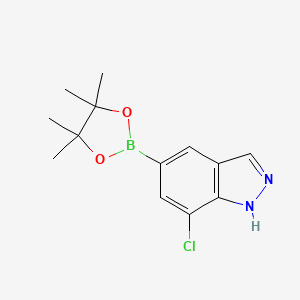

7-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole, commonly referred to as 7-chloro-5-indazole, is an organic compound belonging to the class of indazoles. It is an aromatic heterocyclic compound with a five-membered ring structure containing one nitrogen atom. 7-chloro-5-indazole is used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. It is also used in the production of food additives, dyes, and pigments.

Scientific Research Applications

Kinase Inhibitory Activity

This compound has been identified to possess kinase inhibitory activity . Specifically, it has shown potential in inhibiting CSF-1R (c-FMS kinase), which plays a crucial role in various diseases and conditions, including cancers, bone, inflammatory, and autoimmune diseases . By targeting this kinase, the compound could be used in the development of new therapeutic agents for these conditions.

Pharmaceutical Compositions

Due to its kinase inhibitory activity, this compound can be included in pharmaceutical compositions and kits. These compositions can be tailored for the treatment of diseases mediated by CSF-1R, providing a new avenue for medication development .

Treatment of Proliferative or Neoplastic Diseases

The compound’s ability to inhibit CSF-1R kinase activity makes it a candidate for treating proliferative or neoplastic diseases . This includes various forms of cancer, where controlling cell growth and proliferation is crucial .

Bone Diseases and Conditions

Research suggests that the compound could be beneficial in treating bone diseases and conditions . This is particularly relevant for diseases where CSF-1R plays a role in bone degradation or abnormal bone growth .

Inflammatory and Autoimmune Diseases

The compound’s inhibitory effect on CSF-1R also indicates its potential use in inflammatory and autoimmune diseases . By modulating the immune response, it could help in managing conditions like rheumatoid arthritis and multiple sclerosis .

Synthesis of Difluoromethylated Spiroindolenines

Another application is in organic synthesis, where the compound is used in a visible-light-induced radical isocyanide insertion reaction . This method synthesizes difluoromethylated spiroindolenines, which are important in the development of fluorinated pharmaceuticals .

Mechanism of Action

Target of Action

The primary targets of 7-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole are Diacylglycerol kinases (DGKs) . DGKs are a family of enzymes that regulate many biological processes, including cellular proliferation, migration, immunity, and pathogenesis of diseases such as cancer .

Mode of Action

This compound modulates the activity of DGKs . DGKs regulate the levels of intracellular diacylglycerol (DAG) by phosphorylating DAG to produce phosphatidic acid (PA) . This regulation links lipid metabolism and intracellular signaling cascades and functions as key regulators of T cell activation .

Biochemical Pathways

The affected pathway is the DAG-PA conversion pathway . In response to T cell receptor (TCR) activation, phospholipase Cγ1 (PLCγ1) hydrolyzes membrane phospholipid PIP2 to produce DAG . DAG functions as a second messenger to recruit RasGRP1 and PKCθ to the cell membrane and thereby initiates multiple downstream signaling events resulting in T cell activation .

Result of Action

The molecular and cellular effects of the compound’s action involve the enhancement of T cell activation, cytokine production, and proliferation . By regulating cellular DAG levels, DGKα and DGKζ inhibition can potentially restore antitumor immunity in subsets of patients who have primary or acquired immune resistance .

Action Environment

properties

IUPAC Name |

7-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)9-5-8-7-16-17-11(8)10(15)6-9/h5-7H,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFCLSPBFZQITN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)Cl)NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

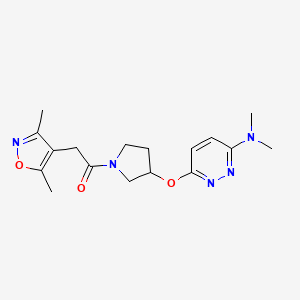

![4-methyl-2-phenyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2927339.png)

![3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]chromen-2-one](/img/structure/B2927341.png)

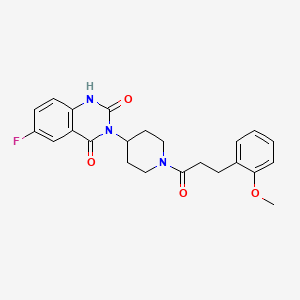

![Ethyl 4-[(3-oxobenzo[f]chromen-1-yl)methyl]piperazine-1-carboxylate](/img/structure/B2927343.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2927344.png)

![[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methanamine](/img/structure/B2927350.png)

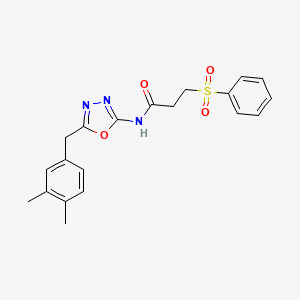

![N-(2-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2927352.png)

![N-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2927354.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-7-oxa-4-azaspiro[2.5]octan-6-yl]acetic acid](/img/structure/B2927356.png)

![2,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2927357.png)

![5-(4-bromobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2927361.png)